molecular formula C53H102O6 B11936285 1,3-Dipalmitoyl-2-stearoyl glycerol-d5

1,3-Dipalmitoyl-2-stearoyl glycerol-d5

Cat. No.: B11936285
M. Wt: 840.4 g/mol
InChI Key: QRJMBNGGFSPTQP-BXJPYAOGSA-N
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Description

16:0-18:0-16:0 D5 TG, also known as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, is a type of triglyceride. Triglycerides are glycerides in which the glycerol is esterified with three fatty acid groups. This specific compound consists of two hexadecanoyl (palmitic acid) groups and one octadecanoyl (stearic acid) group attached to a glycerol backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process generally includes the following steps:

    Activation of Fatty Acids: The fatty acids (hexadecanoic acid and octadecanoic acid) are activated using reagents such as dicyclohexylcarbodiimide (DCC) to form fatty acid anhydrides.

    Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under anhydrous conditions to form the triglyceride.

Industrial Production Methods

Industrial production of triglycerides like 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, offering higher specificity and yield compared to chemical methods.

Chemical Reactions Analysis

Types of Reactions

1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and an acid or base catalyst.

    Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.

    Transesterification: Reaction with alcohols to form different esters and glycerol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxygen or other oxidizing agents.

    Transesterification: Alcohols in the presence of a catalyst like sodium methoxide.

Major Products

    Hydrolysis: Glycerol and respective fatty acids (hexadecanoic acid and octadecanoic acid).

    Oxidation: Peroxides and other oxidative degradation products.

    Transesterification: Different esters and glycerol.

Scientific Research Applications

1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol has several applications in scientific research:

    Chemistry: Used as a standard in lipid analysis and mass spectrometry.

    Biology: Studied for its role in cellular metabolism and energy storage.

    Medicine: Investigated for its potential effects on lipid metabolism and related diseases.

    Industry: Utilized in the production of biofuels and as an ingredient in cosmetics and food products.

Mechanism of Action

The mechanism of action of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or used in the synthesis of other lipids.

Comparison with Similar Compounds

Similar Compounds

    1,3-dioctadecanoyl-2-hexadecanoyl-glycerol: Contains two stearic acid groups and one palmitic acid group.

    1,2,3-trihexadecanoyl-glycerol: Contains three palmitic acid groups.

    1,2,3-trioctadecanoyl-glycerol: Contains three stearic acid groups.

Uniqueness

1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol is unique due to its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological activity. The presence of deuterium (d5) labeling also makes it valuable for research applications, particularly in mass spectrometry.

Properties

Molecular Formula

C53H102O6

Molecular Weight

840.4 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] octadecanoate

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3/i48D2,49D2,50D

InChI Key

QRJMBNGGFSPTQP-BXJPYAOGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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